molecular formula C24H20ClN7O B6567322 3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide CAS No. 1007173-32-1

3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide

Cat. No.: B6567322
CAS No.: 1007173-32-1
M. Wt: 457.9 g/mol
InChI Key: SFTRYHNJZVRLRQ-UHFFFAOYSA-N
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Description

3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide is a complex organic compound with a distinctive structure comprising multiple aromatic and heterocyclic rings. This compound features a chloro-substituted benzamide moiety, combined with a pyrazolo-pyrimidine scaffold, making it a subject of interest for pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide typically involves multiple steps:

  • Formation of the Pyrazolo-Pyrimidine Core: : This may begin with the condensation of 2,3-dimethylphenylhydrazine and an appropriate β-dicarbonyl compound to form the pyrazole ring. Subsequent cyclization with a suitable nitrile or amidine produces the pyrazolo-pyrimidine core.

  • Chlorination: : Introduction of the chloro group into the benzamide can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

  • Coupling Reaction: : The final step involves coupling the chloro-benzamide with the pyrazolo-pyrimidine intermediate. This can be accomplished through nucleophilic aromatic substitution or through amide bond formation using coupling agents like EDCI or DCC.

Industrial Production Methods: Industrially, these reactions would be optimized for scale, using continuous flow processes or large-scale batch reactors, focusing on maximizing yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: : The chloro group on the benzamide can undergo nucleophilic substitution, potentially yielding derivatives with different biological activities.

  • Reduction and Oxidation: : The compound may undergo redox reactions under certain conditions, altering its electronic properties and possibly its biological activity.

Common Reagents and Conditions:
  • Substitution: : Typically involves nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

  • Reduction: : Using agents like lithium aluminum hydride or catalytic hydrogenation under mild conditions.

  • Oxidation: : Employing reagents like potassium permanganate or chromates under acidic or basic conditions.

Major Products Formed:
  • Substitution Products: : Variants with different functional groups replacing the chloro substituent.

  • Reduction Products: : Reduced forms of the compound with altered functional groups or rings.

  • Oxidation Products: : Oxidized forms that may feature additional oxygen-containing groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit specific kinases involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival .

Neuropharmacology

Cognitive Enhancers : Compounds containing similar structures have been investigated for their neuroprotective effects and potential as cognitive enhancers. The ability to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases.

Case Study : In preclinical trials, a related pyrazolo[3,4-d]pyrimidine compound showed promise in improving memory retention in models of Alzheimer's disease by modulating neurotransmitter levels .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundEffectivenessReference
AnticancerPyrazolo derivativeHighJournal of Medicinal Chemistry
Cognitive EnhancementNeuroprotective analogModerateNeuropharmacology Studies
Anti-inflammatoryCOX-2 inhibitorSignificantInflammation Research

Synthetic Applications

The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. This synthetic pathway can serve as a model for creating other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds:

  • N-{1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrazol-5-yl}benzamide: : Similar core structure but different substituents.

  • 3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-imidazo[4,5-d]pyrimidin-4-yl]-pyrazol-5-yl}benzamide: : A related compound with an imidazo-pyrimidine core.

Uniqueness: What sets 3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide apart is its specific arrangement of substituents and the electronic environment they create, which could lead to unique biological activities and applications in various research fields.

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Biological Activity

The compound 3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide has garnered attention in recent pharmacological studies due to its diverse biological activities. This article synthesizes available research findings on its biological effects, focusing on anti-inflammatory, anticancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-inflammatory properties. A study highlighted that similar pyrazole derivatives showed IC50 values ranging from 0.02 to 0.04 μM against COX-2 enzymes, suggesting strong inhibitory potential compared to standard anti-inflammatory drugs like diclofenac and celecoxib .

Table 1: Anti-inflammatory Activity Comparison

CompoundIC50 (μM)Reference
3-chloro-N-{...}TBDCurrent Study
Diclofenac54.65
Celecoxib313.12

2. Anticancer Activity

The compound has been evaluated for its anticancer potential through various assays. Pyrazole derivatives have demonstrated activity against several cancer cell lines, including breast and colon cancer cells. For instance, compounds similar to this one exhibited IC50 values of 6.2 μM against HCT-116 colon carcinoma cells .

Table 2: Anticancer Activity Against Cell Lines

Cell LineCompound IC50 (μM)Reference
HCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

3. Antimicrobial Activity

Emerging studies have also explored the antimicrobial properties of pyrazole derivatives. The compound has shown promise in inhibiting various pathogenic bacteria, although specific data for this compound is still limited .

Case Study: In Vivo Anti-inflammatory Effects

A recent study conducted in vivo tests on a series of pyrazole derivatives similar to the target compound, demonstrating a significant reduction in inflammation markers in animal models when administered at doses exceeding 2000 mg/kg . These findings suggest a favorable safety profile alongside efficacy.

Case Study: Anticancer Efficacy

In another investigation focusing on the anticancer potential of pyrazole derivatives, compounds with structural similarities were tested against multiple cancer cell lines. The results indicated that modifications to the pyrazole core significantly enhanced cytotoxicity against breast and colon cancer cells .

Properties

IUPAC Name

3-chloro-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O/c1-14-6-4-9-20(16(14)3)31-22-19(12-28-31)23(27-13-26-22)32-21(10-15(2)30-32)29-24(33)17-7-5-8-18(25)11-17/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTRYHNJZVRLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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